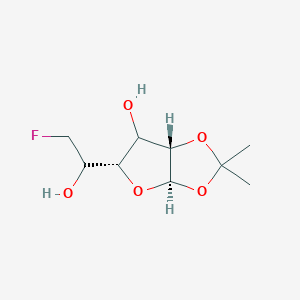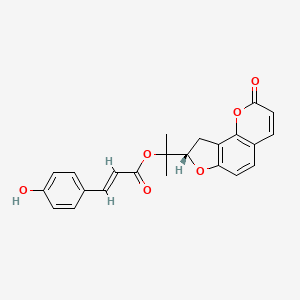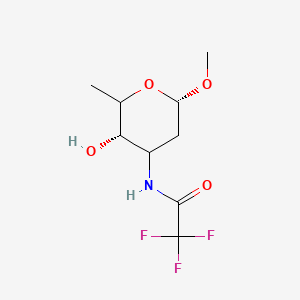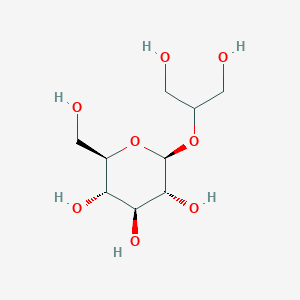
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose (6F-Glu) is a synthetic sugar molecule that has been developed as a potential therapeutic agent for a variety of diseases. 6F-Glu has been studied for its ability to act as an inhibitor of the enzyme fructosamine-3-kinase (FN3K), which is involved in the regulation of glucose metabolism. 6F-Glu has been shown to reduce the activity of FN3K, resulting in decreased glucose levels in the blood. Additionally, 6F-Glu has been explored for its potential to act as an immunomodulator, as it has been found to modulate the expression of certain cytokines and chemokines involved in immune response. This has led to the investigation of 6F-Glu as a potential therapeutic agent for a variety of diseases, including diabetes, inflammatory bowel disease, and cancer.
Wissenschaftliche Forschungsanwendungen
PET Radioligand Development
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose has been explored for its potential in developing PET (Positron Emission Tomography) radioligands. A study by Neal et al. (2005) synthesized 6-deoxy-6-[18F]fluoro-D-glucose ([18F]6FDG) from this compound. This radioligand may be more representative in vivo for assessing glucose transport than 2FDG (Neal, T., Schumann, W., Berridge, M., & Landau, B., 2005).
Synthesis of Modified Glucose Derivatives
Tsoukala et al. (2008) and (2007) described the chemical synthesis of various modified glucose derivatives using 3-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose. These derivatives are precursors for nucleosides like thymine, which have potential antitumor or antiviral properties (Tsoukala, E., Manta, S., Tzioumaki, N., Agelis, G., & Komiotis, D., 2008) and (Tsoukala, E., Agelis, G., Dolinšek, J., Botić, T., Cencič, A., & Komiotis, D., 2007).
Applications in Coordination Chemistry
Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes using derivatives of 6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose. These complexes exhibited different catalytic properties in catecholoxidase-like reactions, highlighting the compound's utility in coordination chemistry and possibly in enzymatic studies (Gottschaldt, M., Wegner, R., Görls, H., Klüfers, P., Jäger, E., & Klemm, D., 2004).
Synthesis of Monosaccharides and Carbanucleosides
Research by Hung et al. (2001) and Roy et al. (2006) demonstrated the synthesis of various monosaccharides and carbanucleosides from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose derivatives. This work shows the compound's versatility in synthesizing structurally diverse molecules, which can be important for the development of pharmaceuticals and biochemical research (Hung, S., Thopate, S., & Puranik, R., 2001) and (Roy, B., Maity, J., Drew, M., Achari, B., & Mandal, S., 2006).
Eigenschaften
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87586-05-8 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)





![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)


![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

